2-[(2-Nitrobenzoyl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Nitrobenzoyl)oxy]benzoic acid: is an organic compound that features both a nitro group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Nitrobenzoyl)oxy]benzoic acid typically involves the esterification of 2-nitrobenzoic acid with salicylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 2-[(2-Nitrobenzoyl)oxy]benzoic acid can undergo reduction to form an amine group.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to convert the nitro group to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for reduction.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Reduction: The major product of reduction is 2-[(2-Aminobenzoyl)oxy]benzoic acid.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
Chemistry: 2-[(2-Nitrobenzoyl)oxy]benzoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking biological molecules.
Medicine: The compound’s derivatives have potential applications in drug development. For example, the reduction product, 2-[(2-Aminobenzoyl)oxy]benzoic acid, can be used as a building block for the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile compound in industrial applications.
Mechanism of Action
The mechanism of action of 2-[(2-Nitrobenzoyl)oxy]benzoic acid involves its ability to undergo specific chemical reactions. The nitro group can be reduced to an amine, which can then participate in further chemical transformations. The ester linkage in the compound allows it to act as a precursor for the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific application and the chemical reactions the compound undergoes.
Comparison with Similar Compounds
2-Nitrobenzoic acid: This compound is similar in structure but lacks the ester linkage present in 2-[(2-Nitrobenzoyl)oxy]benzoic acid.
Salicylic acid: This compound has a similar benzoic acid moiety but does not contain the nitro group.
Anthranilic acid: This compound is the reduction product of 2-nitrobenzoic acid and contains an amine group instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both a nitro group and an ester linkage. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.
Properties
CAS No. |
89882-94-0 |
---|---|
Molecular Formula |
C14H9NO6 |
Molecular Weight |
287.22 g/mol |
IUPAC Name |
2-(2-nitrobenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)10-6-2-4-8-12(10)21-14(18)9-5-1-3-7-11(9)15(19)20/h1-8H,(H,16,17) |
InChI Key |
LMHATMJBRYRQHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.